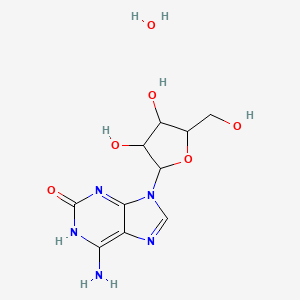

Isoguanosin-Hydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoguanosine Hydrate is a compound that has been studied extensively for its potential applications in a variety of scientific research areas. It is a derivative of guanine, one of the four nucleobases that make up DNA and RNA. Isoguanosine Hydrate is used in a variety of biochemical and physiological studies, and its mechanism of action has been studied in detail.

Wissenschaftliche Forschungsanwendungen

Supramolekulare Hydrogelbildung

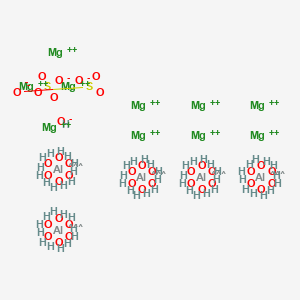

Isoguanosin kann sich zu verschiedenen supramolekularen Strukturen selbstorganisieren, einschließlich Hydrogelen. Diese Gele haben aufgrund ihrer Biokompatibilität und ihrer Fähigkeit, therapeutische Wirkstoffe einzukapseln, potenzielle Anwendungen in der Wirkstofffreisetzung {svg_1}.

Ionophorenaktivität

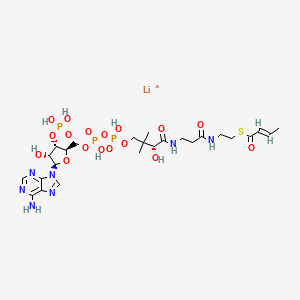

Die Fähigkeit der Verbindung, Ionen über Lipidmembranen zu transportieren, macht sie als Ionophor wertvoll. Diese Eigenschaft ist besonders nützlich bei der Untersuchung von Ionentransportmechanismen und der Entwicklung von Sensoren {svg_2}.

Genetische Forschung

Die einzigartigen Basenpaarungsfähigkeiten von Isoguanosin ermöglichen es ihm, eine Rolle in der genetischen Forschung zu spielen. Es kann verwendet werden, um DNA- und RNA-Strukturen zu untersuchen sowie bei der Entwicklung neuer gentechnischer Technologien {svg_3}.

Krebsbehandlung

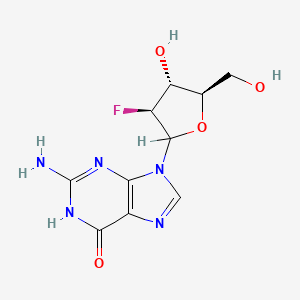

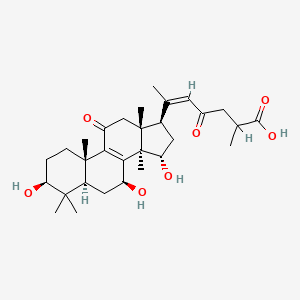

Die Forschung hat gezeigt, dass Isoguanosin ein Potenzial als Antitumormittel hat. Seine Fähigkeit, mit zellulären Nukleinsäuren zu interagieren, könnte zur Entwicklung neuer Krebstherapien führen {svg_4}.

Supramolekulare Chemie

Die Fähigkeit der Verbindung, komplexe Strukturen mit anderen Molekülen zu bilden, macht sie zu einem wichtigen Thema im Bereich der supramolekularen Chemie. Dies hat Auswirkungen auf die Herstellung neuer Materialien und Nanotechnologieanwendungen {svg_5}.

Marker für oxidativen Schaden

Isoguanosin wurde als Marker für oxidativen Schaden in Zellen identifiziert. Diese Anwendung ist bedeutsam bei der Untersuchung von Krankheiten im Zusammenhang mit oxidativem Stress und bei der Entwicklung von Antioxidanstherapien {svg_6}.

Wirkmechanismus

Target of Action

Isoguanosine Hydrate (isoG) is an isomer of guanosine (G), differing from G by the translocation of the C2 carbonyl and C6 amino groups . This minor translocation of functional groups results in significant differences in the properties of G and isoG

Mode of Action

Like guanosine, isoG can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations . This self-assembly is a result of the unique 2-amino and 6-carbonyl groups acting as a hydrogen bond donor and receptor, respectively .

Biochemical Pathways

It’s known that isog can self-assemble into various supramolecular structures , which could potentially interact with various biochemical pathways.

Result of Action

IsoG shows a wide range of applications including in ionophores, genetics, gel formation, and cancer treatment . .

Action Environment

It’s known that isog can self-assemble into various supramolecular structures in the presence of various cations , suggesting that the presence and type of cations in the environment could potentially influence isoG’s action.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Isoguanosine Hydrate plays a crucial role in biochemical reactions due to its ability to self-assemble into various supramolecular structures such as tetramers and decamers in the presence of cations . It interacts with several enzymes and proteins, including IMP pyrophosphorylase and glutamic acid dehydrogenase . The 5’-di and -tri-phosphates of Isoguanosine Hydrate inhibit glutamic acid dehydrogenase, affecting the enzyme’s activity and subsequent biochemical pathways .

Cellular Effects

Isoguanosine Hydrate has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by stimulating the accumulation of cyclic-AMP in the brain . Additionally, Isoguanosine Hydrate exhibits strong anti-cancer effects against several cancer cell lines, including P338, L5178Y, Sp2/O, HL60, and Lymphoma Raji, both in vitro and in vivo . It is believed to enter cells through simple diffusion or a combination of diffusion and active transport .

Molecular Mechanism

At the molecular level, Isoguanosine Hydrate exerts its effects through several mechanisms. It can self-assemble into supramolecular structures, which may play a role in its biological activity . The compound also inhibits specific enzymes, such as IMP pyrophosphorylase and glutamic acid dehydrogenase, by binding to their active sites . Furthermore, Isoguanosine Hydrate has been shown to regulate the dephosphorylation of epidermal growth factor receptor (EGFR), inducing apoptosis in cancer cells via the caspase-dependent signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isoguanosine Hydrate change over time. The compound’s stability and degradation have been studied, revealing that it maintains its activity for extended periods under specific conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with Isoguanosine Hydrate demonstrating sustained anti-cancer activity and minimal degradation .

Dosage Effects in Animal Models

The effects of Isoguanosine Hydrate vary with different dosages in animal models. Studies have shown that lower doses are effective in inhibiting central excitation and spinal reflexes, while higher doses may lead to muscle relaxation through central pathways . Toxic or adverse effects at high doses have been observed, indicating a threshold for safe and effective use .

Metabolic Pathways

Isoguanosine Hydrate is involved in several metabolic pathways, interacting with enzymes such as IMP pyrophosphorylase and glutamic acid dehydrogenase . These interactions affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The compound’s role in nucleic acid metabolism has also been studied, highlighting its importance in genetic research .

Transport and Distribution

Within cells and tissues, Isoguanosine Hydrate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biological activity and therapeutic potential .

Subcellular Localization

Isoguanosine Hydrate’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its role in biochemical reactions and cellular processes .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Isoguanosine Hydrate can be achieved through the modification of Guanosine. The hydroxyl group at the C2 position of Guanosine is replaced with a hydrogen atom to form Isoguanosine. The final step involves the addition of water to the Isoguanosine to form Isoguanosine Hydrate.", "Starting Materials": [ "Guanosine", "Hydrogen gas", "Palladium on carbon", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ { "Step 1": "Guanosine is reacted with hydrogen gas in the presence of palladium on carbon catalyst to remove the hydroxyl group at the C2 position and form Isoguanosine." }, { "Step 2": "Isoguanosine is dissolved in methanol and treated with hydrochloric acid to protonate the nitrogen atom at the C1 position." }, { "Step 3": "Sodium hydroxide solution is added to the reaction mixture to neutralize the acid and form Isoguanosine Hydrochloride." }, { "Step 4": "Water is added to the Isoguanosine Hydrochloride to form Isoguanosine Hydrate." } ] } | |

CAS-Nummer |

359436-55-8 |

Molekularformel |

C10H15N5O6 |

Molekulargewicht |

301.26 g/mol |

IUPAC-Name |

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one;hydrate |

InChI |

InChI=1S/C10H13N5O5.H2O/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1 |

InChI-Schlüssel |

XJFGKAOCZWFNPZ-GWTDSMLYSA-N |

Isomerische SMILES |

C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N.O |

SMILES |

C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N.O |

Kanonische SMILES |

C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N.O |

Synonyme |

1,2-Dihydro-2-oxo-adenosine Hydrate; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)